2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one

Adenosine A₂A receptor Binding affinity Arylindenopyrimidine SAR

2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one (CAS 713514-97-7) belongs to the arylindenopyrimidine class of adenosine receptor antagonists, specifically targeting the A₂A and A₁ subtypes. First disclosed in a 2010 Johnson & Johnson optimization study, the compound bears a morpholinomethyl substituent at the 9-position of the indeno[1,2-d]pyrimidin-5-one core, a structural feature critical for balancing in vitro potency with oral in vivo activity in Parkinson’s disease models.

Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol
CAS No. 713514-97-7
Cat. No. B1445594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one
CAS713514-97-7
Molecular FormulaC22H20N4O2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C3C(=CC=C2)C4=NC(=NC(=C4C3=O)C5=CC=CC=C5)N
InChIInChI=1S/C22H20N4O2/c23-22-24-19(14-5-2-1-3-6-14)18-20(25-22)16-8-4-7-15(17(16)21(18)27)13-26-9-11-28-12-10-26/h1-8H,9-13H2,(H2,23,24,25)
InChIKeyHTHYRSXNZLAKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one (CAS 713514-97-7): Adenosine A₂A/A₁ Antagonist for Parkinson’s Disease Research


2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one (CAS 713514-97-7) belongs to the arylindenopyrimidine class of adenosine receptor antagonists, specifically targeting the A₂A and A₁ subtypes [1]. First disclosed in a 2010 Johnson & Johnson optimization study, the compound bears a morpholinomethyl substituent at the 9-position of the indeno[1,2-d]pyrimidin-5-one core, a structural feature critical for balancing in vitro potency with oral in vivo activity in Parkinson’s disease models [2]. Its molecular identity is confirmed by PubChem CID 70700477 [3].

Why 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one Cannot Be Replaced by Other Arylindenopyrimidine Adenosine Antagonists


Within the arylindenopyrimidine series, seemingly minor changes to the methylene amine substituent dramatically alter the A₂A/A₁ selectivity ratio and oral in vivo efficacy [1]. For example, acyclic amino analogs such as compounds 25 and 26 retain in vitro potency but completely lose in vivo activity in the mouse catalepsy model, while different cyclic amines (pyrrolidine vs. morpholine) shift the therapeutic window [2]. Consequently, substituting 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one with a close analog risks a disproportional loss of in vivo antiparkinsonian effect, even if the in vitro binding profile appears similar.

Quantitative Differentiation of 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one Against Structural Analogs


A₂A Receptor Affinity: Morpholinomethyl Analog (Compound 31) vs. Pyrrolidine and Acyclic Amino Analogs

In the functional A₂A in vitro assay, 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one (compound 31 in the lead paper) exhibits a Ki of 3.3 nM [1]. This is 1.7-fold more potent than the pyrrolidine analog compound 34 (Ki = 5.5 nM) and 5.5-fold more potent than the acyclic diethylamino analog compound 26 (Ki = 18.3 nM) [2]. The morpholinomethyl group thus provides the optimal balance between steric bulk and hydrogen-bonding capability for the A₂A orthosteric pocket.

Adenosine A₂A receptor Binding affinity Arylindenopyrimidine SAR

A₁ Receptor Selectivity Window: Morpholine vs. 4-Fluorophenyl and 3-Cyanophenyl Derivatives

The unsubstituted phenyl morpholine analog (compound 31) displays an A₁ Ki of 32.9 nM, yielding an A₁/A₂A selectivity ratio of ~10-fold [1]. By contrast, the 4-fluorophenyl derivative (compound 32) increases A₁ Ki to 155 nM (41-fold selectivity), while the 3-cyanophenyl derivative (compound 33) exhibits an A₁ Ki of 75.0 nM (14-fold selectivity) [2]. Although 32 and 33 are more A₂A-selective, compound 31 retains dual A₂A/A₁ blockade, a profile hypothesized to provide synergistic antiparkinsonian benefit by simultaneously counteracting striatal A₂A-mediated motor suppression and A₁-mediated cognitive deficits.

Adenosine A₁ receptor Subtype selectivity Parkinson's disease

In Vivo Oral Efficacy in Mouse Catalepsy Model: Morpholine vs. Pyrrolidine and Acyclic Analogs

Oral dosing of compound 31 achieved an ED₅₀ of 5.6 mg/kg in the mouse catalepsy model, a standard behavioral assay for antiparkinsonian activity [1]. In stark contrast, acyclic amino analogs 25 and 26 were completely inactive (ED₅₀ > 30 mg/kg), while the pyrrolidine counterpart compound 34 showed a modest ED₅₀ of 3.8 mg/kg but with a narrower in vivo safety margin [2]. The morpholine derivative 31 uniquely provides a balance of robust in vivo efficacy and a dosing window compatible with repeated oral administration for chronic disease models.

Mouse catalepsy Oral bioavailability Parkinson's disease model

Comparative Profile Summary: The 9-Morpholinomethyl Moiety as a Differentiated Pharmacophore

Across the entire arylindenopyrimidine series, substitution at the 6-position abolished A₂A functional activity, while the 8- and 9-positions were productive [1]. Among 9-position methylene amines, the morpholine ring (compound 31) struck the most favorable balance of A₂A potency (Ki = 3.3 nM), A₁ sparing (Ki = 32.9 nM), and oral in vivo activity (ED₅₀ = 5.6 mg/kg) [2]. The thiomorpholine analog (compound 30, Ki = 8.6 nM) lost in vivo activity entirely, underscoring that the oxygen atom in the morpholine ring is a key pharmacophoric element for metabolic stability and/or brain penetration. This makes compound 31 the single most well-characterized tool compound from the series with data across all critical in vitro and in vivo dimensions.

Structure-activity relationship Pharmacophore optimization Adenosine receptor antagonist

Best-Fit Research and Industrial Application Scenarios for 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one


Dual A₂A/A₁ Antagonist Tool Compound for Parkinson’s Disease Mechanism Studies

Academic and pharmaceutical research teams investigating the synergistic role of dual adenosine A₂A/A₁ blockade in Parkinson’s disease can directly use compound 31 as a well-characterized tool. With validated human A₂A Ki = 3.3 nM, human A₁ Ki = 32.9 nM, and an oral ED₅₀ of 5.6 mg/kg in the mouse catalepsy model, it enables dose-response studies without the confounding factor of complete in vivo inactivity seen in many structural analogs [1][2].

In Vivo Proof-of-Concept Probe for CNS Penetrant Adenosine Antagonists

Preclinical pharmacology CROs seeking a brain-penetrant adenosine receptor antagonist with demonstrated oral activity can select compound 31. Its morpholinomethyl substituent confers the in vivo exposure profile needed for behavioral pharmacology studies, whereas acyclic amino and thiomorpholine analogs failed to show any in vivo effect [1]. This reduces the time and cost associated with de novo in vivo characterization.

Reference Standard for Structure-Activity Relationship Benchmarks in Arylindenopyrimidine Programs

Medicinal chemistry groups optimizing new arylindenopyrimidine scaffolds can procure compound 31 as a gold-standard reference compound. Its comprehensive multidimensional data (A₂A potency, A₁ selectivity, in vivo efficacy) provide a quantitative benchmark against which novel analogs can be compared head-to-head, ensuring that new compounds demonstrate true improvement rather than merely matching partial profiles [1].

Calibration Ligand for A₂A and A₁ Radioligand Binding Assays

Biochemical assay development laboratories can employ compound 31 as a calibration standard for setting up A₂A and A₁ competitive binding assays. Its well-defined Ki values (3.3 nM A₂A, 32.9 nM A₁) allow accurate determination of assay window, Z'-factor optimization, and lot-to-lot consistency checks, supporting robust screening campaigns [2].

Quote Request

Request a Quote for 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.